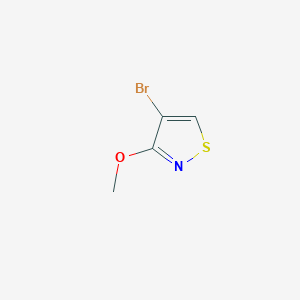
3-Ethynylpyridin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Ethynylpyridin-2-amine involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Chemical Reactions Analysis
Amines, including 3-Ethynylpyridin-2-amine, can act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
3-Ethynylpyridin-2-amine has a molecular weight of 118.14 g/mol . The physical properties of amines like 3-Ethynylpyridin-2-amine, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
3-Ethynylpyridin-2-amine: is a versatile building block in organic synthesis . It is used to construct complex molecules for medicinal chemistry applications, including the synthesis of pyrimidine derivatives that exhibit a range of pharmacological effects such as anti-inflammatory, antibacterial, and antiviral activities .
Fluorescent Materials for Technology
In the field of materials science, 3-Ethynylpyridin-2-amine derivatives are utilized to create stimuli-responsive fluorescent materials (SRFMs). These materials have applications in information technology, biochemical sensors, and optoelectronic devices due to their ability to change fluorescence in response to environmental stimuli .
DNA-Based Biomaterials
The compound plays a role in the development of DNA-based biomaterials. Leveraging the high modification capacity of DNA, 3-Ethynylpyridin-2-amine can be used to create complex DNA structures for biological advances, such as targeted drug delivery systems .
Materials Informatics
In materials informatics, 3-Ethynylpyridin-2-amine is part of the data-driven discovery process. It contributes to the understanding of material properties and the discovery of new materials with specific characteristics through computational methods .
Environmental Nanotechnology
Environmental science benefits from the use of 3-Ethynylpyridin-2-amine in the synthesis of environmentally friendly metal nanoparticles. These nanoparticles have applications in agriculture, environmental protection, and potentially in remediation processes .
Biochemical Research
Biochemically, 3-Ethynylpyridin-2-amine is involved in the study of biogenic amines, which are essential for various metabolic processes. It aids in understanding the biochemical pathways and pharmacological properties of these compounds .
Pharmacology and Drug Development
In pharmacology, 3-Ethynylpyridin-2-amine is used in the synthesis of compounds with potential therapeutic applications. It is particularly relevant in the development of selective COX-2 inhibitors, which are important in the treatment of inflammation and pain .
Advanced Functional Materials
Lastly, 3-Ethynylpyridin-2-amine finds application in the synthesis of advanced functional materials, such as polymers, catalysts, sensors, and nanomaterials. These materials are pivotal in advancing technologies across various sectors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVAYRCQIJNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497524 | |
| Record name | 3-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridin-2-amine | |
CAS RN |
67346-74-1 | |
| Record name | 3-Ethynyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














